REACTION_CXSMILES
|
[NH2:1][C:2]1[O:6][N:5]=[C:4]([C:7]([CH2:11][CH3:12])([CH3:10])[CH2:8][CH3:9])[CH:3]=1.[CH3:13][O:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[C:16]=1[C:17](Cl)=[O:18]>C1(C)C=CC=CC=1>[CH2:8]([C:7]([C:4]1[CH:3]=[C:2]([NH:1][C:17](=[O:18])[C:16]2[C:20]([O:24][CH3:25])=[CH:21][CH:22]=[CH:23][C:15]=2[O:14][CH3:13])[O:6][N:5]=1)([CH3:10])[CH2:11][CH3:12])[CH3:9]
|
Name
|
|
Quantity
|
3.36 kg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NO1)C(CC)(C)CC
|
Name
|
|
Quantity
|
4.015 kg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C(=CC=C1)OC
|
Name
|
|
Quantity
|
65 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for forty-eight hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of about 25 liters by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with fresh toluene, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)(C)C1=NOC(=C1)NC(C1=C(C=CC=C1OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.084 kg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |